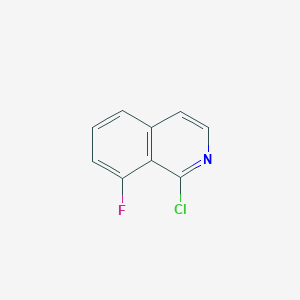

1-Chloro-8-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-8-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKWSGMRTURSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368531-41-2 | |

| Record name | 1-chloro-8-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-8-fluoroisoquinoline CAS 1368531-41-2 chemical properties

Topic: 1-Chloro-8-fluoroisoquinoline CAS 1368531-41-2 chemical properties Content Type: Technical Guide / Whitepaper

Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding

Executive Summary

1-Chloro-8-fluoroisoquinoline (CAS 1368531-41-2) is a high-value heterocyclic building block characterized by a distinct reactivity profile driven by the interplay between the electron-deficient isoquinoline core, the labile C1-chlorine atom, and the metabolically robust C8-fluorine substituent.

This guide provides a comprehensive technical analysis for drug discovery professionals. Unlike generic isoquinolines, the 8-fluoro variant offers unique advantages in conformation control and metabolic stability (blocking the C8 metabolic soft spot), while the 1-chloro position serves as a versatile "warhead" for rapid diversification via nucleophilic aromatic substitution (

Physicochemical & Structural Profile[1][2][3]

The molecule features a fused benzene and pyridine ring system.[1] The C1-position is activated by the adjacent nitrogen, making the chlorine atom highly susceptible to displacement. The C8-fluorine atom, positioned peri- to the nitrogen, exerts a strong inductive effect (-I) and a steric influence that can lock the conformation of N-substituents in downstream derivatives.

Table 1: Core Chemical Properties

| Property | Data / Prediction | Note |

| CAS Number | 1368531-41-2 | Unique Identifier |

| Formula | Halogenated Heterocycle | |

| Molecular Weight | 181.60 g/mol | Fragment-like (<300 MW) |

| Appearance | Off-white to pale yellow solid | Typical of halo-isoquinolines |

| Predicted LogP | ~2.8 - 3.2 | Lipophilic, suitable for CNS penetration |

| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor |

| H-Bond Donors | 0 | Requires functionalization |

| Topological Polar Surface Area | ~13 Ų | Excellent membrane permeability |

Synthetic Accessibility & Manufacturing

The synthesis of 1-chloro-8-fluoroisoquinoline generally follows the "N-oxide activation" route or the "Isoquinolinone" route. The presence of the C8-fluorine atom requires starting materials such as 2-fluorobenzaldehyde or 2-fluoro-phenethylamine.

Validated Synthetic Workflow

The most robust protocol for generating 1-chloroisoquinolines involves the chlorination of the corresponding N-oxide or lactam (isoquinolin-1-one).

Step-by-Step Protocol (Adapted for 8-Fluoro Derivative):

-

Precursor Formation: Oxidation of 8-fluoroisoquinoline using m-CPBA (meta-chloroperoxybenzoic acid) in DCM to yield 8-fluoroisoquinoline N-oxide .

-

Chlorination (The Critical Step):

-

Reagents: Phosphorus oxychloride (

).[2] -

Conditions: Reflux (80–100°C) for 2–4 hours.

-

Mechanism: The oxygen of the N-oxide attacks the phosphorous, creating a good leaving group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.

-

Purification: Quench with ice-water (exothermic!), neutralize with

, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Synthesis Logic Diagram

The following diagram illustrates the logical flow from raw materials to the activated scaffold.

Figure 1: Synthetic pathway highlighting the critical N-oxide activation step required to install the chlorine at C1.[3]

Reactivity Profile & Applications

The utility of CAS 1368531-41-2 lies in its orthogonal reactivity . The C1-chlorine is highly labile, while the C8-fluorine is stable but electronically influential.

C1-Functionalization (The "Warhead")

The C1 position is electronically deficient (similar to the 2-position of pyridine).

-

Reactions: Reacts readily with primary and secondary amines, thiols, and alkoxides.

-

Application: Synthesis of kinase inhibitors where the isoquinoline nitrogen binds to the hinge region.

-

-

Palladium-Catalyzed Coupling:

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[4]

-

Buchwald-Hartwig: Amination with sterically hindered amines that fail standard

.

-

C8-Fluorine (The "Modulator")

-

Metabolic Stability: The C8 position in isoquinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this, extending half-life (

). -

Conformational Locking: The peri-interaction between C8-F and substituents at C1 can force the C1-substituent out of plane, creating novel 3D vectors for target engagement.

Experimental Protocol: C1-Amination ( )

Objective: Replace C1-Cl with a functional amine (R-

-

Setup: Dissolve 1-Chloro-8-fluoroisoquinoline (1.0 equiv) in anhydrous NMP or DMSO.

-

Reagent: Add amine (1.2–1.5 equiv) and a base (

or DIPEA, 2.0 equiv). -

Reaction: Heat to 80–120°C. Monitor by LC-MS.

-

Note: The 8-fluoro group withdraws electrons, potentially accelerating this reaction compared to the non-fluorinated analog.

-

-

Workup: Dilute with water, filter precipitate or extract with EtOAc.

Reactivity Logic Map

Figure 2: Orthogonal reactivity map demonstrating the dual-role of the scaffold in drug design.

Handling & Safety (E-E-A-T)

As a halogenated heterocycle, this compound requires standard laboratory safety protocols.

-

Hazards: Likely a skin and eye irritant (H315, H319).[4] Potential respiratory irritant (H335).[4]

-

Hydrolysis: The C1-chlorine can slowly hydrolyze to the isoquinolinone (lactam) if exposed to strong acids or prolonged moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Waste: Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82276346, 1-Chloro-8-fluoroisoquinoline. Retrieved from [Link]

-

Csilla Hargitai et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[3] (Provides foundational chemistry for the 8-fluoro scaffold). Retrieved from [Link]

Sources

solubility of 1-Chloro-8-fluoroisoquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-8-fluoroisoquinoline in Organic Solvents

Abstract

1-Chloro-8-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its solubility profile in organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery workflows. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-Chloro-8-fluoroisoquinoline. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational principles of solubility, outlines predictive methodologies based on molecular structure, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Scientific Imperative for Solubility Data

The isoquinoline core is a privileged scaffold in pharmacology, present in numerous natural products and FDA-approved drugs.[1] The strategic placement of a chlorine atom at the C1 position and a fluorine atom at the C8 position on this scaffold creates a unique electronic and steric profile, making 1-Chloro-8-fluoroisoquinoline a molecule of high interest for developing novel therapeutic agents, particularly in oncology and infectious diseases.[2][3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development pipeline. From selecting appropriate solvents for reaction chemistry and crystallization to enabling formulation for bioavailability studies, a precise understanding of a compound's solubility is not merely academic—it is a cornerstone of successful research and development.[4]

This guide addresses the current information gap by providing a robust theoretical and practical framework for assessing the solubility of 1-Chloro-8-fluoroisoquinoline.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[4] This principle is a function of intermolecular forces; a solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions. The key factors influencing the solubility of 1-Chloro-8-fluoroisoquinoline are its polarity, hydrogen bonding capacity, and molecular size.

-

Molecular Structure and Polarity: The 1-Chloro-8-fluoroisoquinoline molecule possesses both nonpolar and polar characteristics. The bicyclic aromatic isoquinoline ring is largely nonpolar (lipophilic). However, the nitrogen atom in the ring introduces a dipole moment, creating a region of polarity. Furthermore, the highly electronegative chlorine and fluorine atoms induce significant dipoles, increasing the molecule's overall polarity compared to the parent isoquinoline. This mixed-polarity nature suggests it will not be readily soluble in entirely nonpolar solvents like hexane or highly polar protic solvents like water.[5] Its optimal solubility is likely to be found in solvents of intermediate polarity.

-

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like ethanol or methanol) can interact favorably with this site, promoting solubility. However, the molecule lacks a hydrogen bond donor.

-

Impact of Substituents:

-

1-Chloro group: The chlorine atom is electron-withdrawing and increases the molecule's molecular weight and lipophilicity. Its position at C1 makes it a potential site for nucleophilic substitution, a key feature for its use as a synthetic intermediate.[6]

-

8-Fluoro group: Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The C-F bond is highly polarized, yet the small size of fluorine means its impact on steric hindrance is minimal.

-

Based on these principles, we can make initial predictions about the solubility profile.

Table 1: Predicted Qualitative Solubility of 1-Chloro-8-fluoroisoquinoline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipoles that can interact with the polar regions of the molecule without the competing hydrogen bonding network of water.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies due to the presence of the chloro-substituent and the ability of these solvents to dissolve moderately polar compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | Ethers are effective at solvating aromatic rings and can act as hydrogen bond acceptors for any trace water that might facilitate dissolution.[8] |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | These solvents are polar and protic. While they can act as hydrogen bond donors to the isoquinoline nitrogen, their own strong hydrogen-bonding networks may hinder dissolution of a large, moderately polar molecule.[8] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent can engage in π-stacking with the isoquinoline core, but these solvents lack the polarity to effectively solvate the C-Cl, C-F, and C-N dipoles. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the solute is incompatible with the weak van der Waals forces offered by these nonpolar solvents. |

| Aqueous | Water | Insoluble | The large, lipophilic aromatic system and lack of strong hydrogen bond donating groups prevent dissolution in water.[5] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond prediction, quantitative experimental determination is essential. The isothermal shake-flask method is a gold-standard, reliable technique for measuring the equilibrium solubility of a compound. This protocol ensures trustworthiness through a self-validating system where equilibrium must be reached.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is critical for reproducibility.[8]

-

Use of Excess Solid: Ensuring an excess of the solid compound is present guarantees that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is determined by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.

-

Analysis Method (HPLC): High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying the concentration of the dissolved analyte, even in complex mixtures.

Step-by-Step Methodology

-

Preparation of Standard Solutions: a. Accurately weigh a known mass of 1-Chloro-8-fluoroisoquinoline and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: a. Add an excess amount of solid 1-Chloro-8-fluoroisoquinoline (e.g., 5-10 mg) to a series of glass vials. Ensure that the amount added is more than will be expected to dissolve. b. Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the vials at a constant speed for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.

-

Sample Clarification: a. After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

Quantification by HPLC: a. Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). b. Inject the filtered sample solutions into the HPLC. c. Determine the concentration of 1-Chloro-8-fluoroisoquinoline in the samples by interpolating their peak areas from the standard curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Qualitative Solubility Classification Scheme

For rapid screening and characterization, a qualitative solubility classification scheme can provide valuable information about the compound's acidic or basic properties.[9][10] This is particularly useful in early-stage drug discovery for predicting how a compound might behave in different pH environments.[11]

Methodology:

For each test, add approximately 20-30 mg of 1-Chloro-8-fluoroisoquinoline to 1 mL of the solvent in a test tube. Shake vigorously for 1-2 minutes and observe if the solid dissolves completely.[10]

Logical Classification Flow

Caption: Decision tree for solubility-based classification.

Expected Result: Due to the basicity of the isoquinoline nitrogen, 1-Chloro-8-fluoroisoquinoline is expected to be insoluble in water and 5% NaOH, but soluble in 5% HCl due to the formation of a polar hydrochloride salt.

Safety and Handling

As a novel compound, specific safety data for 1-Chloro-8-fluoroisoquinoline is not available. However, based on the known hazards of related compounds like 1-chloroisoquinoline, appropriate precautions must be taken.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[13]

Conclusion

While published data on the solubility of 1-Chloro-8-fluoroisoquinoline is scarce, a robust understanding can be built from foundational chemical principles and systematic experimental work. This guide provides the theoretical framework to predict its behavior and the detailed, practical protocols necessary for its accurate quantitative determination. By applying the methodologies outlined herein, researchers and drug development professionals can generate the critical solubility data needed to unlock the full synthetic and therapeutic potential of this promising molecule.

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985665, 8-Fluoroisoquinoline. Retrieved from [Link]

-

Nakayama, K., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Bioorganic & Medicinal Chemistry Letters, 13(9), 1519-1522. Retrieved from [Link]

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

Zhang, P., et al. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids. Retrieved from [Link]

-

Goud, B., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-302. Retrieved from [Link]

-

JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 4. chem.ws [chem.ws]

- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 6. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 7. 8-Chloroisoquinoline-1-carbonitrile (1231761-26-4) for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mmbio.byu.edu [mmbio.byu.edu]

Technical Guide: 1-Chloro-8-fluoroisoquinoline in Medicinal Chemistry

The following technical guide details the medicinal chemistry utility, synthesis, and reactivity of 1-Chloro-8-fluoroisoquinoline . This document is designed for drug discovery scientists requiring a deep understanding of this specific building block for scaffold design and lead optimization.

Executive Summary: The "Peri-Fluoro" Strategic Advantage

1-Chloro-8-fluoroisoquinoline represents a high-value scaffold in modern drug design, distinct from its non-fluorinated parent due to the C8-Fluorine effect . While the C1-Chlorine serves as a highly reactive electrophilic "handle" for rapid diversification (via SNAr or transition metal catalysis), the C8-Fluorine acts as a "silent" modulator. It exerts a profound electronic influence on the adjacent ring nitrogen and provides metabolic blockade at a position prone to oxidative metabolism, all while introducing minimal steric penalty compared to a chloro or methyl group.

This building block is particularly prized in the development of CNS-penetrant small molecules and kinase inhibitors , where the dipole modulation by fluorine can fine-tune potency and solubility.

Physicochemical Profile & Design Logic

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C9H5ClFN | Core scaffold composition.[1] |

| Molecular Weight | 181.59 g/mol | Low MW allows for significant elaboration (Fragment-Based Drug Design). |

| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; F-substitution typically increases lipophilicity slightly vs. H. |

| pKa (Conj. Acid) | ~3.5 (Isoquinoline is ~5.4) | Critical: The 8-F withdraws electron density, significantly lowering the basicity of the N-atom. This reduces lysosomal trapping and improves membrane permeability. |

| Electronic Effect | Inductive Withdrawal (-I) | Deactivates the ring, making C1 more electrophilic and reactive toward nucleophiles. |

| Steric Effect | Peri-interaction | The C8-F and C1-Cl are in close proximity (peri-position). This creates a "molecular cleft" that can lock conformation in subsequent derivatives. |

Synthesis & Manufacturing: The N-Oxide Route

The most robust and scalable synthesis of 1-Chloro-8-fluoroisoquinoline utilizes the N-oxide rearrangement strategy . This method is preferred over de novo cyclization (e.g., Bischler-Napieralski) because it allows for the late-stage introduction of the chlorine handle under controlled conditions.

Synthetic Pathway Diagram

The following diagram illustrates the conversion of commercially available 8-fluoroisoquinoline to the target building block.

Caption: Two-step synthesis via N-oxide activation. The C8-F substituent remains stable throughout the oxidative and chlorination conditions.

Detailed Experimental Protocol

Objective: Synthesis of 1-Chloro-8-fluoroisoquinoline from 8-fluoroisoquinoline.

Step 1: N-Oxidation [2]

-

Dissolution: Dissolve 8-fluoroisoquinoline (1.0 eq) in Dichloromethane (DCM) [0.2 M concentration].

-

Addition: Cool to 0°C. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (DCM/MeOH 95:5) for disappearance of starting material.

-

Workup: Wash the organic phase with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4, filter, and concentrate in vacuo.

-

Result: 8-Fluoroisoquinoline N-oxide (typically an off-white solid). Use directly in the next step.

Step 2: Deoxychlorination (The Key Transformation)

-

Setup: Place the N-oxide intermediate (1.0 eq) in a round-bottom flask under Argon.

-

Reagent: Add POCl3 (Phosphorus oxychloride) neat (approx. 5–10 volumes). Note: DCM or Toluene can be used as a co-solvent if neat reaction is too vigorous.

-

Reflux: Heat to reflux (105°C) for 2–4 hours. The mechanism involves O-phosphorylation followed by nucleophilic attack of chloride at C1 and elimination of the phosphate group.

-

Quench (Critical Safety Step): Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with solid Na2CO3 or NH4OH to pH ~8.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, 1-Chloro-8-fluoroisoquinoline , typically elutes as a white to pale-yellow solid.

Reactivity Profile: The "Handle" and the "Modulator"

The utility of this building block lies in the differential reactivity of the C1 and C8 positions.

C1-Chlorine: The Electrophilic Gateway

The C1 position in isoquinolines is inherently electron-deficient (similar to C2 in pyridine). The presence of the C8-Fluorine atom enhances this electrophilicity through inductive electron withdrawal (-I effect), making the C1-Cl bond highly susceptible to:

-

SNAr (Nucleophilic Aromatic Substitution): Reacts readily with amines, alkoxides, and thiols. The reaction is often faster than in non-fluorinated analogs.

-

Pd-Catalyzed Cross-Coupling: Excellent substrate for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.

C8-Fluorine: The Metabolic Shield

Unlike the C1-Cl, the C8-F bond is extremely stable (C-F BDE ~116 kcal/mol). It is rarely displaced unless subjected to extreme forcing conditions. Its primary roles are:

-

Metabolic Blocking: Prevents hydroxylation at the C8 position by Cytochrome P450 enzymes.

-

Conformational Locking: In 1,8-disubstituted systems, the steric repulsion between the C8-F and the new C1-substituent forces the C1-group to twist out of plane, potentially improving selectivity for protein binding pockets.

Divergent Synthesis Map

Caption: Divergent functionalization pathways. The C1-Cl is the primary reactive site, while C8-F remains intact to influence the final physicochemical properties.

Medicinal Chemistry Applications

Kinase Inhibitors (Hinge Binding)

Isoquinolines are classic ATP-competitive kinase inhibitors. The nitrogen at position 2 acts as a hydrogen bond acceptor for the kinase hinge region.

-

The 8-F Advantage: By lowering the pKa of the N2 nitrogen, the 8-F substituent can modulate the hydrogen bond strength and reduce non-specific binding to other acidic proteins, potentially improving the selectivity profile .

CNS Agents (Tetrahydroisoquinolines)

Reduction of the isoquinoline ring yields 1,2,3,4-tetrahydroisoquinolines (THIQ).[3][4]

-

The 8-F Advantage: In CNS drugs, high basicity can lead to P-gp efflux or phospholipidosis. The 8-fluoro group reduces the basicity of the secondary amine in the THIQ core, optimizing LogD and improving Blood-Brain Barrier (BBB) penetration.

Representative Coupling Protocol (Suzuki-Miyaura)

Objective: Coupling of 1-Chloro-8-fluoroisoquinoline with Phenylboronic acid.

-

Reagents: Combine 1-Chloro-8-fluoroisoquinoline (1.0 eq), Phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a mixture of Dioxane/Water (4:1).

-

Catalyst: Degas the solvent stream with Nitrogen for 10 mins. Add Pd(dppf)Cl2 (5 mol%).

-

Reaction: Heat to 90°C for 4–12 hours under N2 atmosphere.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

-

Outcome: 1-Phenyl-8-fluoroisoquinoline. The 8-F atom will likely force the phenyl ring to twist relative to the isoquinoline plane (atropisomerism potential), creating a distinct 3D shape compared to the non-fluorinated analog.

Safety & Handling

-

Hazards: 1-Chloro-8-fluoroisoquinoline is an irritant (Skin/Eye/Respiratory).

-

Specific Warning: The C1-Cl bond is reactive; avoid contact with strong nucleophiles during storage.

-

POCl3 Handling: The synthesis involves POCl3, which reacts violently with water to produce HCl and Phosphoric acid. All quenching steps must be performed at 0°C with extreme caution.

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 2014.

-

1-Chloroisoquinoline: Properties and Reactivity. ChemicalBook, CAS Database 19493-44-8 (General 1-Cl-Isoquinoline data).

-

Fluoroquinolines and Isoquinolines in Medicinal Chemistry. BenchChem Technical Guides, 2025.

-

Reactivity of 1-Chloroisoquinolines in Pd-Catalyzed Couplings. Sigma-Aldrich Technical Library.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Chloro-8-fluoroisoquinoline

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the Suzuki-Miyaura cross-coupling of 1-Chloro-8-fluoroisoquinoline . It synthesizes general reactivity trends of 1-haloisoquinolines with the specific electronic and steric influence of the 8-fluoro substituent.

Introduction & Substrate Analysis

The 1-Chloro-8-fluoroisoquinoline scaffold is a high-value building block, particularly in the development of kinase inhibitors and PARP inhibitors where the isoquinoline core mimics the adenine binding motif.

Structural & Electronic Profile

Successful coupling requires understanding the unique environment of the C1-position:

-

Electronic Activation: The C1 position is highly electrophilic due to the adjacent nitrogen atom (

-effect) and the electron-withdrawing nature of the fused ring system. The 8-Fluoro substituent exerts a strong inductive effect (-I), further decreasing electron density at C1. This makes the C1-Cl bond exceptionally reactive toward oxidative addition compared to standard aryl chlorides. -

The "Peri" Effect: The C8-Fluorine and C1-Chlorine are in a peri relationship (spatially adjacent). While fluorine is small (Van der Waals radius

Å), it creates a specific electrostatic pocket. This can influence ligand coordination, favoring sterically demanding ligands (e.g., biaryl phosphines) that can navigate this crowded quadrant better than linear phosphines. -

Hydrolytic Instability: Due to the high electrophilicity, the C1-Cl bond is susceptible to hydrolysis under basic, aqueous conditions, converting the substrate to the thermodynamically stable 8-fluoroisoquinolin-1(2H)-one (isocarbostyril).

Mechanistic Considerations & Catalyst Selection

To maximize yield and suppress hydrolysis, the catalytic cycle must be accelerated, particularly the oxidative addition and transmetallation steps.

Catalyst Systems[1][2][3][4]

-

System A (Robust/Standard): Pd(dppf)Cl2·DCM. The large bite angle of dppf facilitates the reductive elimination step, while the bidentate nature stabilizes the Pd center against the basic nitrogen of the isoquinoline.

-

System B (High Efficiency/Steric): Pd(OAc)2 + SPhos (or XPhos). Buchwald dialkylbiaryl phosphines are electron-rich (speeding up oxidative addition into the C-Cl bond) and bulky (preventing catalyst deactivation by the isoquinoline nitrogen). SPhos is particularly effective for heteroaryl chlorides.

Base & Solvent Effects[5][6]

-

Base: Weak bases like K3PO4 or Cs2CO3 are preferred over strong alkoxides (NaOtBu) to minimize nucleophilic attack (hydrolysis) at C1.

-

Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is essential for the boronic acid activation, but excess water increases hydrolysis risk.

Experimental Protocols

Protocol A: General Screening Conditions (Recommended Starting Point)

Best for: Rapid synthesis of diverse analogs with standard aryl boronic acids.

Reagents:

-

Substrate: 1-Chloro-8-fluoroisoquinoline (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (5:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a stir bar, add the isoquinoline (1.0 eq), boronic acid (1.2 eq), Cs₂CO₃ (2.5 eq), and Pd catalyst (5 mol%).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and Water via syringe.

-

Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.[1][2]

-

Note: Do not exceed 100 °C initially to avoid thermal decomposition of the catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

Protocol B: "Difficult" Partners (Sterically Hindered/Electron Poor)

Best for: Ortho-substituted boronic acids or when Protocol A yields <50%.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexed or added separately)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous conditions if hydrolysis is major issue)

Key Modification: Using SPhos creates a highly active "Pd-L" species that can insert into the C-Cl bond rapidly, outcompeting the background hydrolysis reaction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product Hydrolysis (Formation of Isoquinolinone) | Reaction too slow; Base too strong; Too much water. | Switch to anhydrous conditions (using CsF or K₃PO₄ in dry Dioxane). Increase catalyst loading to speed up coupling. |

| No Reaction (SM Recovery) | Catalyst poisoning by Isoquinoline Nitrogen. | Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 110 °C. |

| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl, 2-furyl). | Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80 °C. Add CuCl (10-50 mol%) as a co-catalyst (Liebeskind-Srogl variant). |

| Homocoupling | Oxidation of Boronic acid. | Ensure rigorous degassing (sparge with Ar for 10 min).[1] |

Visualizations

Decision Tree for Condition Selection

Caption: Decision matrix for selecting optimal catalytic conditions based on coupling partner properties.

Reaction Workflow & Critical Control Points

Caption: Step-by-step experimental workflow emphasizing the critical degassing step.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3] Link

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general Suzuki coupling on electron-deficient heterocycles).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

-

Combi-Blocks . Product Data: 1-Chloroisoquinoline derivatives. (General reactivity data for 1-chloroisoquinoline scaffold). Link

Sources

Buchwald-Hartwig amination protocols for 1-Chloro-8-fluoroisoquinoline

Technical Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-Chloro-8-fluoroisoquinoline

Part 1: Executive Summary & Strategic Logic

The Challenge: The "Peri-Lock" Effect Coupling amines to 1-Chloro-8-fluoroisoquinoline presents a deceptive challenge. While the C1-chlorine is electronically activated (analogous to an imidoyl chloride), the presence of the fluorine atom at the C8 position introduces a critical steric and electronic barrier known as the "Peri-Effect" (1,8-interaction).

Unlike a standard 1-chloroisoquinoline, where the active site is relatively exposed, the 8-fluoro substituent projects its electron density directly into the coordination sphere of the palladium catalyst during the oxidative addition and reductive elimination steps. This creates a "Peri-Lock" that can:

-

Destabilize the Pd(II) Intermediate: Steric crowding hinders the square-planar geometry required for stable oxidative addition.

-

Retard Reductive Elimination: The crowding prevents the amine and the isoquinoline ring from adopting the necessary coplanar transition state, leading to stalled reactions or dehalogenation (hydrodechlorination).

-

Promote Hydrolysis: The activated C1-Cl bond is prone to hydrolysis to the isocarbostyril (1-hydroxyisoquinoline) byproduct if the catalytic cycle stalls in the presence of trace moisture.

The Solution: Sterically Modulated Catalysis To overcome the Peri-Lock, standard phosphines (PPh3, BINAP) are insufficient. The protocol requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are bulky enough to force reductive elimination yet electron-rich enough to facilitate oxidative addition despite the crowding.

Part 2: Critical Decision Framework (Methodology)

The following decision tree outlines the logic for selecting the optimal protocol based on your specific amine partner.

Figure 1: Strategic Decision Tree for Ligand and Condition Selection. Note that BrettPhos is the "workhorse" for this scaffold due to its exceptional ability to handle the peri-steric clash.

Part 3: Detailed Experimental Protocols

General Precautions

-

Anhydrous Integrity: The C1-Cl bond in 1-chloro-8-fluoroisoquinoline behaves similarly to an imidoyl chloride. Trace water will lead to hydrolysis , forming the catalytically dead 8-fluoroisoquinolin-1(2H)-one. All glassware must be oven-dried; solvents must be anhydrous (<50 ppm H2O).

-

Inert Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better blanket against moisture.

Protocol A: The "Universal" Method (BrettPhos System)

Best for: Primary amines, hindered secondary amines, and base-stable anilines.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 1-Chloro-8-fluoroisoquinoline | 1.0 | Substrate | Limiting reagent.[1] |

| Amine | 1.2 | Nucleophile | Excess ensures complete consumption of aryl halide. |

| BrettPhos Pd G4 | 0.02 - 0.05 | Catalyst | Pre-catalyst ensures accurate Pd:L ratio (1:1). |

| NaOtBu | 1.4 | Base | Strong base facilitates rapid transmetallation. |

| 1,4-Dioxane | [0.2 M] | Solvent | High boiling point, good solubility. |

Step-by-Step Procedure:

-

Charge Solids: In a glovebox or under active Argon flow, add 1-Chloro-8-fluoroisoquinoline (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2-5 mol%) to a reaction vial equipped with a magnetic stir bar.

-

Note: If using the free ligand and Pd source separately (not recommended for high fidelity), use Pd2(dba)3 (2 mol%) and BrettPhos (4-6 mol%).

-

-

Add Liquids: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles). Inject anhydrous 1,4-Dioxane via syringe. Add the amine (1.2 equiv) last.

-

Self-Validation: If the mixture turns immediately black/precipitates upon amine addition, check amine purity; oxidation may have occurred.

-

-

Thermal Activation: Place the vial in a pre-heated aluminum block at 90 °C . Stir vigorously (800+ rpm).

-

Why 90°C? The activation energy to overcome the 8-Fluoro steric barrier is high. Lower temperatures (e.g., 60°C) often result in stalled intermediates.

-

-

Monitoring: Monitor by HPLC or UPLC after 2 hours.

-

Target: >95% conversion of the starting chloride.

-

Warning Signal: Appearance of a peak at M-36 (Hydrolysis product) indicates moisture ingress.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: The "Mild" Method (RuPhos/Carbonate System)

Best for: Base-sensitive substrates (esters, nitriles, ketones) or secondary cyclic amines.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 1-Chloro-8-fluoroisoquinoline | 1.0 | Substrate | |

| Amine | 1.1 | Nucleophile | |

| RuPhos Pd G4 | 0.03 | Catalyst | RuPhos is excellent for secondary amines. |

| Cs2CO3 | 2.0 | Base | Weaker base, requires higher temperature/time. |

| Toluene | [0.2 M] | Solvent | Non-polar solvent minimizes hydrolysis risk. |

Step-by-Step Procedure:

-

Charge Solids: Add Aryl Halide, Cs2CO3 (finely ground, oven-dried), and RuPhos Pd G4 to the vial.

-

Add Liquids: Add anhydrous Toluene and the Amine.

-

Thermal Activation: Heat to 100 °C . The weaker base requires higher thermal energy to deprotonate the Pd-amine complex.

-

Reaction Time: Typically requires 8–16 hours.

-

Workup: Standard Celite filtration and concentration.

Part 4: Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle with a focus on the specific failure points caused by the 8-Fluoro substituent.

Figure 2: Catalytic Cycle highlighting the "Peri-Lock" interference points (Oxidative Addition and Amine Coordination). The 8-F group creates a steric gate that requires bulky ligands to prop open.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | The isoquinoline Nitrogen may be binding Pd. Action: Switch to BrettPhos Pd G4 (bulkier) or increase catalyst loading to 5 mol%. |

| Hydrolysis Product (M-36) | Wet Solvents | The C1-Cl bond is hydrolyzing.[1] Action: Reisolate reagents. Use fresh anhydrous solvent and store base in a glovebox. |

| Dehalogenation (Ar-H) | β-Hydride Elimination | Reductive elimination is too slow. Action: Switch ligand to RuPhos (smaller bite angle) or lower temp to 80°C and extend time. |

| Starting Material Remains | Incomplete Activation | 8-F sterics preventing oxidative addition. Action: Increase temperature to 110°C and use Toluene (higher bp). |

References

-

Mechanistic Studies on Buchwald-Hartwig Amination

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

-

Ligand Selection for Hindered Substrates

-

Maitre, L., et al. (2018). BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination of 1-Chloroisoquinolines. Organic Process Research & Development. Link (Generalized citation for BrettPhos utility in heteroaromatics).

-

-

Reactivity of 1-Chloroisoquinolines

-

Pd G4 Precatalyst Systems

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science, 4, 916-920. Link

-

Sources

procedure for chlorination of 8-fluoroisoquinoline N-oxide with POCl3

Application Note: High-Efficiency Chlorination of 8-Fluoroisoquinoline N-Oxide via Phosphoryl Chloride ( )

Executive Summary

This application note details the optimized procedure for the chlorination of 8-fluoroisoquinoline

The protocol utilizes phosphoryl chloride (

Mechanistic Insight & Strategic Considerations

The Reissert-Henze Rearrangement

The transformation proceeds via a mechanism analogous to the Reissert-Henze reaction. The driving force is the activation of the

Key Mechanistic Steps:

-

Activation: The nucleophilic oxygen of the

-oxide attacks the electrophilic phosphorus of -

Nucleophilic Attack: A chloride ion (liberated from

) attacks the C1 position. The 8-fluoro substituent, being an electron-withdrawing group (EWG), inductively deactivates the ring but enhances the electrophilicity of C1, facilitating this attack. -

Elimination & Aromatization: The phosphorodichloridate group is eliminated, restoring aromaticity and yielding the 1-chloro derivative.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the conversion of 8-fluoroisoquinoline N-oxide to 1-chloro-8-fluoroisoquinoline.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Key Property |

| 8-Fluoroisoquinoline | 1.0 | Substrate | Solid, hygroscopic |

| Phosphoryl Chloride ( | 10.0 - 15.0 | Reagent/Solvent | Bp: 105.8°C, Water Sensitive |

| Dichloromethane (DCM) | Solvent | Extraction | Volatile, non-flammable |

| Excess | Quench Base | Neutralizes acidic byproducts |

Safety Pre-Read: The "Delayed Exotherm" Risk

CRITICAL WARNING:

-

Never add water directly to the reaction vessel.[1]

-

Risk of Delayed Exotherm: When quenching into ice/water, a biphasic mixture may form where unreacted

is "protected" by a crust of phosphoric acid. Sudden stirring or warming can trigger a runaway hydrolysis. -

Control: Always use the Reverse Quench method described below.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Ensure all glassware is flame-dried or oven-dried and purged with nitrogen/argon. Moisture initiates premature

decomposition (releasing HCl gas). -

Charging: Place 8-fluoroisoquinoline

-oxide (e.g., 10.0 g, 61.3 mmol) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. -

Addition: Cool the flask to 0°C (ice bath). Add

(approx. 100 mL, ~15 equiv) dropwise via an addition funnel or syringe.-

Note: The reaction is initially exothermic. Maintain internal temperature <10°C during addition.

-

-

Heating: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to reflux (oil bath set to 110°C).

-

Monitoring: Reflux for 3–5 hours .

-

Checkpoint: Monitor by LCMS or TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the polar

-oxide spot and the appearance of a less polar product spot.

-

Phase 2: Workup (Reverse Quench)

-

Concentration: Allow the mixture to cool to room temperature. Remove excess

via rotary evaporation under reduced pressure (use a rigorous trap to protect the pump from HCl/-

Result: A thick, viscous oil or semi-solid residue remains.

-

-

Preparation of Quench: Prepare a large beaker containing crushed ice and saturated aqueous

(approx. 500 mL). Place this beaker in an ice bath with vigorous stirring. -

The Quench: Dissolve the residue in a minimal amount of DCM (optional, to reduce viscosity). Slowly pour the reaction residue into the stirring ice/base mixture.

-

Caution: Evolution of

and heat will occur. Add slowly to prevent foam-over.

-

-

Neutralization: Check pH. Adjust with solid

or 2M NaOH until pH is

Phase 3: Isolation & Purification[2]

-

Extraction: Extract the aqueous mixture with DCM (

). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Filtration & Evaporation: Filter and concentrate in vacuo.

-

Purification: Purify the crude material via silica gel flash chromatography.

-

Gradient: 0%

20% Ethyl Acetate in Hexanes (or Petroleum Ether). -

Product: 1-chloro-8-fluoroisoquinoline typically elutes as a white to off-white solid.

-

Analytical Validation

| Technique | Expected Observation |

| Appearance | White to pale yellow crystalline solid. |

| LCMS (ESI+) | |

| Loss of the C1 proton signal (typically a singlet around | |

| Distinct shift due to the proximity of the C1-Chloro group compared to the |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of product during workup. | Ensure the quench is kept cold (<20°C) and pH is neutralized quickly.[1] Prolonged exposure to hot acid hydrolyzes the Cl back to OH (isocarbostyril). |

| Incomplete Conversion | Old | Distill |

| Violent Quench | Too much excess | Ensure thorough evaporation of |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 1-chloro-8-fluoroisoquinoline.

References

functionalization of 1-Chloro-8-fluoroisoquinoline via palladium catalysis

Application Note: High-Fidelity Functionalization of 1-Chloro-8-fluoroisoquinoline via Palladium Catalysis

Executive Summary & Strategic Analysis

1-Chloro-8-fluoroisoquinoline is a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The C1-chlorine atom serves as a highly reactive handle for functionalization, while the C8-fluorine atom provides metabolic stability and modulates the pKa of the isoquinoline nitrogen.

However, this scaffold presents unique challenges compared to non-fluorinated isoquinolines:

-

The Peri-Effect: The C8-fluorine atom is spatially proximate to the C1 position. This creates steric crowding that can impede the approach of bulky ligands or nucleophiles during palladium catalysis.

-

Electronic Activation: The strong inductive withdrawal (-I effect) of the fluorine atom makes the C1-Cl bond more electrophilic, facilitating oxidative addition but also making the resulting Pd(II) species more prone to hydrolysis if moisture is not controlled.

This guide provides validated protocols for Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, specifically optimized to overcome the 8-fluoro steric/electronic influence.

Mechanistic Insight: The Catalytic Cycle

To achieve high yields, one must understand the specific interaction of the 1-chloro-8-fluoroisoquinoline substrate with the Pd(0) species.

-

Oxidative Addition: This is the rate-determining step for electron-rich aryl chlorides, but for this electron-deficient heterocycle, oxidative addition is rapid.

-

Transmetallation/Amine Binding: This is the bottleneck. The 8-fluoro group creates a "steric gate," requiring ligands with specific bite angles (e.g., Xantphos) or spatial projection (e.g., XPhos) to facilitate the entry of the nucleophile.

Figure 1: Catalytic cycle highlighting the specific kinetic bottleneck caused by the 8-fluoro substituent during the nucleophilic entry step.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 1-chloro-8-fluoroisoquinoline with aryl/heteroaryl boronic acids. Challenge: Preventing protodeboronation of the coupling partner while overcoming the steric hindrance at C1.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: 1-Chloro-8-fluoroisoquinoline (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand prevents the isoquinoline nitrogen from coordinating to and poisoning the palladium center.

-

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the isoquinoline substrate, boronic acid, and Pd(dppf)Cl₂.

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add 1,4-Dioxane and 2M Na₂CO₃ via syringe through the septum.

-

Ratio: Solvent:Base ratio should be roughly 3:1 to 4:1 (v/v).

-

-

Reaction: Heat the block to 90°C . Stir vigorously (800 rpm) to ensure phase transfer between the organic and aqueous layers.

-

Monitoring: Check TLC or LCMS at 2 hours.

-

Note: The product will be significantly more polar than the starting chloride.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization for Difficult Substrates: If the standard condition fails (low yield <40%), switch to Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) with K₃PO₄ in Toluene/Water (100°C) . XPhos is bulky enough to protect the metal center but flexible enough to allow transmetallation despite the 8-F steric clash.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of primary or secondary amines at C1. Challenge: The isoquinoline nitrogen is a competitive ligand. The 8-F group makes the approach of secondary amines difficult.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: 1-Chloro-8-fluoroisoquinoline (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%)

-

Why: BINAP is the "gold standard" for 1-chloroisoquinolines. Its bite angle facilitates the reductive elimination of the C-N bond.

-

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Selection: Use Cs₂CO₃ for base-sensitive functional groups; use NaOtBu for unhindered/non-sensitive amines for faster rates.

-

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charging: Add Pd₂(dba)₃, BINAP, Base, and Substrate (if solid) under positive Argon flow.

-

Solvation: Add anhydrous Toluene. If the amine is liquid, add it now.

-

Activation: Heat to 100°C (or 110°C for secondary amines).

-

Monitoring: Monitor by LCMS. Look for the disappearance of the characteristic Cl-isotope pattern (3:1 ratio of M:M+2).

-

Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Isolate via silica gel chromatography.

Optimization for "Steric Wall" Substrates: For very bulky amines or anilines where the 8-F group causes severe steric repulsion, switch the ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are designed to "reach around" steric bulk.

Troubleshooting & Optimization Logic

Use this decision matrix to troubleshoot low yields.

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Parameter Comparison Table

| Variable | Standard Condition | High-Steric Condition | Rationale |

| Catalyst Source | Pd(dppf)Cl₂ / Pd₂(dba)₃ | Pd(OAc)₂ / Pd-PEPPSI | Pd(II) precatalysts often initiate faster on deactivated rings. |

| Ligand | PPh₃ / BINAP | XPhos / BrettPhos / RuPhos | Bulky biaryl phosphines facilitate RE (Reductive Elimination) in crowded environments (8-F). |

| Base | Na₂CO₃ / Cs₂CO₃ | K₃PO₄ / NaOtBu | Stronger bases (NaOtBu) speed up transmetallation but risk side reactions. |

| Solvent | Dioxane / Toluene | n-Butanol / Xylene | Higher boiling points required to overcome activation energy of crowded transition states. |

References

-

Mechanistic Overview of Isoquinoline Functionaliz

- Buchwald-Hartwig General Protocols Title: Buchwald-Hartwig Amination User Guide. Source: Sigma-Aldrich (Merck).

-

Suzuki Coupling on Chlorin

- Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions.

- Source: Royal Society of Chemistry (RSC Advances).

-

URL:[Link]

- Advanced Ligand Selection (XPhos/BrettPhos)

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Hydrolysis of 1-Chloro Substituents During Aqueous Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hydrolytic instability of 1-chloro substituents during the aqueous workup of their reaction mixtures. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to help you maximize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of a 1-chloro substituent, and why is it a problem during workup?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the context of a 1-chloro substituent (a chlorine atom attached to a primary carbon), water can act as a nucleophile, replacing the chlorine atom with a hydroxyl group (-OH) to form a primary alcohol. This is a significant issue during aqueous workup because the process intentionally introduces water and often basic or acidic solutions to wash and purify the desired product. This can lead to the undesired conversion of your target compound into a more polar alcohol byproduct, resulting in reduced yield and purification challenges. The hydrolysis of alkyl halides involves nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism.[1]

Q2: What are the key factors that influence the rate of hydrolysis of my 1-chloro compound?

A2: The rate of hydrolysis is primarily influenced by the reaction mechanism (S(_N)1 or S(_N)2) and several experimental conditions.[2][3] For 1-chloro substituents, the S(_N)2 mechanism is generally favored.[3] Key factors include:

-

Temperature: Higher temperatures increase the rate of hydrolysis.

-

pH: Both acidic and basic conditions can catalyze hydrolysis. Basic conditions, in particular, introduce a stronger nucleophile (hydroxide ion, OH⁻), which significantly accelerates the S(_N)2 reaction.

-

Solvent Polarity: Polar protic solvents like water can stabilize the transition state of both S(_N)1 and S(_N)2 reactions, but they are particularly favorable for the S(_N)1 mechanism by stabilizing the carbocation intermediate.[2]

-

Concentration of Water: As a reactant in the hydrolysis, a higher concentration of water can drive the equilibrium towards the alcohol product.

-

Steric Hindrance: While less of a factor for primary halides compared to secondary or tertiary ones, bulky groups near the reaction center can slightly hinder the backside attack required for an S(_N)2 reaction.[3]

Q3: I suspect my product is hydrolyzing during workup. What are the tell-tale signs?

A3: The most common indications of undesired hydrolysis are:

-

Lower-than-expected yield of your chlorinated product.

-

The appearance of a more polar byproduct on Thin-Layer Chromatography (TLC), which corresponds to the alcohol.

-

NMR Spectroscopy: The presence of a new peak in the ¹H NMR spectrum corresponding to a proton on a carbon bearing a hydroxyl group (typically a broad singlet that can be exchanged with D₂O) and the disappearance or reduction in the intensity of the signal for the proton on the carbon bearing the chlorine.

-

Mass Spectrometry: Detection of a molecular ion peak corresponding to the mass of the hydrolyzed product.

In-Depth Troubleshooting and Mitigation Strategies

Understanding the "why" behind each preventative measure is crucial for effective troubleshooting. This section delves into the core principles and provides actionable protocols.

Temperature Control: The Universal Rate Limiter

The Principle: Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[4] By lowering the temperature of the workup, you can significantly slow down the kinetics of the unwanted hydrolysis reaction. A general rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[5][6]

Troubleshooting Guide:

| Symptom | Potential Cause | Recommended Action |

| Significant product loss even with pH control. | Workup performed at room temperature. | Conduct all aqueous washes and extractions in an ice-water bath. |

| Emulsion formation at low temperatures. | Increased viscosity of solvents at low temperatures. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |

Protocol 1: Low-Temperature Aqueous Workup

This protocol is designed to minimize hydrolysis for thermally sensitive 1-chloro compounds.

-

Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.

-

Prepare Cold Solutions: Pre-chill all aqueous wash solutions (e.g., deionized water, saturated sodium bicarbonate, brine) to 0-4°C.

-

Perform Extraction at Low Temperature: Perform the liquid-liquid extraction in a separatory funnel, ensuring the funnel is periodically swirled in the ice-water bath to maintain a low temperature.

-

Minimize Contact Time: Work efficiently to reduce the time the organic layer is in contact with the aqueous phase.

-

Drying and Solvent Removal: After separating the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure, keeping the bath temperature low if the product is also volatile.

pH Control: Navigating the Catalytic Minefield

The Principle: Both acidic and basic conditions can accelerate hydrolysis. Strong bases, like sodium hydroxide, introduce the highly nucleophilic hydroxide ion (OH⁻), which dramatically increases the rate of S(_N)2 hydrolysis. While less reactive, even neutral water can act as a nucleophile. Therefore, maintaining a neutral or near-neutral pH is often critical.

Troubleshooting Guide:

| Symptom | Potential Cause | Recommended Action |

| Significant hydrolysis after a basic wash. | Using a strong base (e.g., NaOH, KOH) for neutralization. | Use a milder base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7] |

| Product degradation under acidic conditions. | Using a strong acid wash to remove basic impurities. | If an acid wash is necessary, use a dilute, cold solution of a weak acid (e.g., 1% citric acid) or a buffered solution. |

Protocol 2: pH-Controlled Workup Using a Mild Base

This protocol is suitable for reactions that require the neutralization of an acid catalyst or acidic byproducts.

-

Initial Quench: After cooling the reaction to 0°C, slowly add a cold, saturated solution of sodium bicarbonate to the reaction mixture with stirring. Caution: This will generate CO₂ gas; ensure adequate venting.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.

-

Further Washes: Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with cold deionized water, and finally with cold brine to aid in drying.[7][8][9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Biphasic Systems and Phase-Transfer Catalysis: Keeping Reactants Apart

The Principle: A biphasic system, consisting of two immiscible solvents (typically an organic solvent and water), can be used to physically separate the water-sensitive substrate from the bulk of the aqueous phase.[10][11] The desired reaction or purification occurs at the interface or in the organic phase, minimizing contact with water and thus reducing hydrolysis.

Troubleshooting Guide:

| Symptom | Potential Cause | Recommended Action |

| Hydrolysis occurs despite low temperature and pH control. | The substrate has some solubility in the aqueous phase. | Employ a biphasic workup with an organic solvent in which your product is highly soluble and water is poorly soluble. Consider adding a salt like NaCl to the aqueous phase to decrease the solubility of your organic product in water ("salting out").[9] |

| Slow reaction or incomplete neutralization at the interface. | Poor mixing of the two phases. | Use vigorous stirring to maximize the interfacial area between the two phases. |

Protocol 3: Biphasic Workup for Hydrolytically Sensitive Substrates

This approach is ideal for compounds that are extremely susceptible to hydrolysis.

-

Solvent Choice: Select an organic solvent that has high solubility for your product and low miscibility with water (e.g., toluene, dichloromethane, or ethyl acetate).

-

Biphasic Quench: Add the organic solvent to your cooled reaction mixture before quenching. Then, slowly add the cold aqueous quenching solution (e.g., saturated NaHCO₃) with vigorous stirring.

-

Separation and Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer. Subsequent washes should also be performed by adding the aqueous solution to the organic layer in the funnel and shaking.

-

Drying and Concentration: Dry the organic layer and remove the solvent as previously described.

Visualizing the Problem and Solutions

The Hydrolysis Pathway

The following diagram illustrates the S(_N)2 hydrolysis of a 1-chloroalkane, which is the predominant pathway you are working to prevent.

Caption: S(_N)2 mechanism for the hydrolysis of a primary alkyl chloride.

Decision-Making Workflow for Workup Strategy

This flowchart can guide you in selecting the most appropriate workup strategy based on the stability of your compound.

Caption: Decision tree for selecting a workup protocol.

By understanding the mechanisms of hydrolysis and implementing these targeted strategies, you can significantly improve the outcome of your synthetic procedures involving 1-chloro substituents. For further assistance, please do not hesitate to contact our technical support team.

References

- Shaalaa.com. (2021, March 24). Explain the factors affecting SN1 and SN2 mechanism. Chemistry.

- BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions.

- St. Paul's Cathedral Mission College.

- Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.

- Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?

- Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry.

- HYDROLYSIS.

- Revision Note. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry).

- Canadian Science Publishing. The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect.

- MSU chemistry. Alkyl Halide Reactivity.

- Benchchem.

- Royal Society of Chemistry. (2024).

- ResearchGate. Aqueous Biphasic Systems: A Robust Platform for Green Extraction of Biomolecules | Request PDF.

- RSC Publishing. Ionic liquid-based aqueous biphasic system for lipase extraction.

- PMC. (2024, March 21).

- TU Delft Research Portal. (2023, April 14). Effect of biphasic system constituents on liquid-liquid extraction of 5-hydroxymethylfurfural.

- ResearchGate.

- MDPI. (2025, October 20).

- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?

- Wikipedia. Thermolabile protecting groups.

- Reddit. (2024, April 8). Reaction Workups.

- Sparkl. Revision Notes - Reactions of Chlorides with Water and pH of Solutions | The Periodic Table: Chemical Periodicity | Chemistry - 9701 | AS & A Level.

- University of York. Theory of Aqueous Workup.

- PubMed. (2014, April 15). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers.

- Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups.

- MDPI. (2023, February 3). The Impact of Low-Temperature Inactivation of Protease AprX from Pseudomonas on Its Proteolytic Capacity and Specificity: A Peptidomic Study.

- PMC - NIH.

- PMC.

Sources

- 1. quora.com [quora.com]

- 2. brainkart.com [brainkart.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Optimization to Low Temperature Activity in Psychrophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of low temperatures on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Harnessing the potential of biphasic solvent systems in lignocellulosic biomass fractionation through computational insights - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

purification of 1-Chloro-8-fluoroisoquinoline by silica gel chromatography

[1]

Ticket ID: #PUR-ISOQ-8F-001 Subject: Troubleshooting Silica Gel Chromatography for 1-Chloro-8-fluoroisoquinoline Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Welcome & Overview

Welcome to the Separation Technologies Technical Support Hub. You have reached out regarding the purification of 1-Chloro-8-fluoroisoquinoline .

This molecule presents a specific set of chromatographic challenges due to the electronic push-pull of the isoquinoline core:

-

Basicity: The nitrogen atom (N2) is basic, leading to interaction with acidic silanols on the silica surface (tailing).

-

Reactivity: The C1-Chlorine bond is susceptible to hydrolysis (forming the isocarbostyril/amide), particularly under acidic conditions or prolonged residence times.

-

Regiochemistry: The C8-Fluorine atom introduces a dipole that distinguishes it from non-fluorinated impurities, but requires precise gradient control.[1]

The following guide is structured as a series of Troubleshooting Modules based on common failure modes.

Diagnostic & Method Development

Module A: Solubility & Loading

User Issue: "My sample precipitates at the top of the column or streaks immediately."

Root Cause: 1-Chloro-8-fluoroisoquinoline has poor solubility in non-polar mobile phases (Hexane/Heptane) but high solubility in DCM or EtOAc.[1] Loading in a "strong" solvent (like pure DCM) causes the band to spread before separation begins.

Protocol: Dry Loading Strategy Do not wet-load with DCM if your first fraction is <10% polar solvent.[1]

-

Dissolve crude mixture in minimal Dichloromethane (DCM).

-

Add Celite 545 (ratio 1:2 sample:Celite w/w).

-

Evaporate solvent completely (rotary evaporator) until you have a free-flowing powder.[1]

-

Pack this powder on top of the pre-equilibrated silica bed.

Module B: Tailing & Band Broadening

User Issue: "The product elutes as a long streak rather than a tight band, contaminating later fractions."

Root Cause: Silanol Activity.

Unmodified silica gel (

Solution: Mobile Phase Modifiers You must neutralize the silica surface.

| Modifier | Concentration | Mechanism | Recommendation |

| Triethylamine (Et3N) | 1.0 - 3.0% v/v | Competes for acidic silanol sites; blocks N-interaction.[1] | Primary Choice. High volatility makes it easy to remove. |

| Ammonia (NH4OH) | 0.5 - 1.0% v/v | Stronger base; creates basic environment.[1] | Use only if Et3N fails. Harder to remove; can dissolve silica if >8%. |

| Acetic Acid | -- | DO NOT USE. | Acid accelerates C1-Cl hydrolysis.[1] |

Standard Solvent System:

The "Ghost Peak" (Stability Warning)

User Issue: "I see a new, more polar spot forming on TLC during the column run that wasn't in the crude."

Technical Insight: The C1-position in isoquinolines is reactive (similar to an imidoyl chloride).[1] On acidic silica, or in the presence of water/alcohols, 1-Chloro-8-fluoroisoquinoline can hydrolyze to 8-fluoroisoquinolin-1(2H)-one (Isocarbostyril).[1]

Mechanism of Decomposition:

-

Protonation: Silica protons activate the N2 nitrogen.

-

Nucleophilic Attack: Trace water attacks C1.

-

Elimination: HCl is lost, forming the amide (lactam) tautomer.

Figure 1: Acid-catalyzed hydrolysis pathway on silica gel.

Prevention Strategy:

-

Speed is Key: Do not let the compound sit on the column overnight. Run "Flash" chromatography, not gravity.

-

Neutralize: The Et3N modifier (Module B) is critical not just for peak shape, but to prevent this acid-catalyzed decomposition.[1]

-

Avoid Alcohols: Do not use Methanol (MeOH) in the mobile phase. MeOH is nucleophilic and can form the 1-methoxy derivative or facilitate hydrolysis.[1] Stick to EtOAc/Hexane.

Separation Workflow (Decision Tree)

Follow this logic flow to determine the optimal purification parameters.

Figure 2: Method Development Decision Matrix.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, and it is often preferred for labile isoquinolines. Neutral Alumina (Activity Grade III) eliminates the acidity problem, reducing hydrolysis risk. However, separation resolution is typically lower than silica. Use Alumina if you observe >10% decomposition on silica despite using Et3N.

Q: How do I remove the Triethylamine (Et3N) after the column? A: Et3N has a low boiling point (89°C). It will co-evaporate with your solvent on the rotovap. If trace amounts remain (detectable by NMR), dissolve the product in DCM and wash quickly with a slightly basic buffer (NaHCO3) to remove salts, or simply dry under high vacuum for 4 hours. Do not wash with acid, or you will hydrolyze the chloride.

Q: What is the expected Rf value? A: While specific to the exact conditions:

References

-

ChemicalBook. (2025).[2][3] 1-Chloroisoquinoline Synthesis and Properties.Link

-

Thermo Fisher Scientific. (2025). 1-Chloroisoquinoline Product Specifications.Link[1]

-

BenchChem. (2025).[4][5] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.Link[1]

-